molecular formula C18H22N4O4 B2555472 N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034396-57-9

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2555472
CAS No.: 2034396-57-9
M. Wt: 358.398
InChI Key: IBZXPVOOUHNANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor. The pyrazin-2-yloxy group is then introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the pyrrolidine intermediate. Finally, the 3,4-dimethoxybenzyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Researchers may investigate its biological activity, including potential interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways or act as a drug candidate.

    Industry: Its unique chemical properties may make it useful in various industrial applications, such as materials science or catalysis.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is unique due to the presence of the pyrazin-2-yloxy group, which can impart distinct chemical and biological properties compared to similar compounds with different heterocyclic groups. This uniqueness can influence its reactivity, binding affinity, and overall potential for various applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-15-4-3-13(9-16(15)25-2)10-21-18(23)22-8-5-14(12-22)26-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZXPVOOUHNANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.